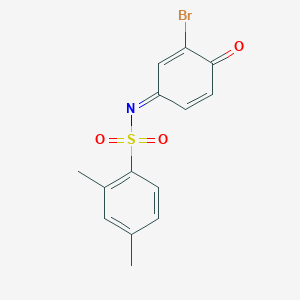![molecular formula C23H22N2O5S2 B284952 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284952.png)
1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one, also known as DBIM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBIM belongs to the class of benzimidazole derivatives and has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Mechanism of Action
The mechanism of action of 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one's activity against protein tyrosine phosphatase 1B is thought to be due to its ability to bind to the enzyme's active site and inhibit its activity.
Biochemical and Physiological Effects:
1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. In addition to its antitumor and antidiabetic properties, 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one has also been found to exhibit antibacterial and antifungal activity. It has been suggested that 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one's ability to inhibit the growth of microorganisms is due to its ability to disrupt their cell membranes.
Advantages and Limitations for Lab Experiments
1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one's unique properties make it a valuable tool in scientific research. Its high potency and low toxicity make it an attractive candidate for drug development. However, its synthesis is complex and requires specialized equipment and expertise. Additionally, its high cost may limit its widespread use in laboratory experiments.
Future Directions
There are several potential future directions for research involving 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one. One area of interest is the development of 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one-based drugs for the treatment of cancer and type 2 diabetes. Another area of interest is the exploration of 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one's potential applications in material science and catalysis. Finally, further research is needed to fully understand the mechanism of action of 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one and its potential applications in other fields.
Synthesis Methods
1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through a multistep procedure that involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1,2-diaminobenzene in the presence of sodium hydroxide. The resulting intermediate is then subjected to a cyclization reaction with phosgene to yield 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one in high yield and purity.
Scientific Research Applications
1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one has also been found to inhibit the activity of protein tyrosine phosphatase 1B, a key enzyme involved in the regulation of glucose homeostasis, making it a potential candidate for the treatment of type 2 diabetes.
properties
Molecular Formula |
C23H22N2O5S2 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
1,3-bis[(2,4-dimethylphenyl)sulfonyl]benzimidazol-2-one |
InChI |
InChI=1S/C23H22N2O5S2/c1-15-9-11-21(17(3)13-15)31(27,28)24-19-7-5-6-8-20(19)25(23(24)26)32(29,30)22-12-10-16(2)14-18(22)4/h5-14H,1-4H3 |
InChI Key |
UZZJDVAEDKVRFH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284869.png)
![3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284872.png)
![3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284875.png)
![3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284876.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284877.png)
![methyl 4-[(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284879.png)
![Diethyl 4-{[3-(benzoyloxy)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284880.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284881.png)
![Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284882.png)


![Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B284887.png)
![Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B284888.png)
